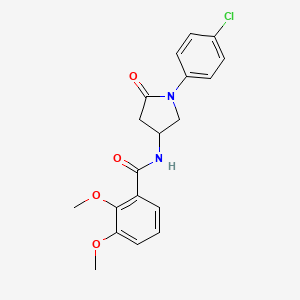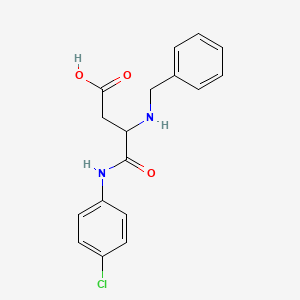![molecular formula C17H19N3O3 B2712026 2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide CAS No. 2034266-26-5](/img/structure/B2712026.png)
2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a tetrahydropyrazolo[1,5-a]pyridine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole core, which can be synthesized from catechol and formaldehyde under acidic conditions. The tetrahydropyrazolo[1,5-a]pyridine moiety can be synthesized through cyclization reactions involving appropriate precursors such as hydrazine and pyridine derivatives. The final step involves coupling these two moieties through an acetamide linkage, often using reagents like acetic anhydride and catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored and adjusted to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The tetrahydropyrazolo[1,5-a]pyridine group may enhance the compound’s binding affinity and specificity. These interactions can lead to alterations in cellular signaling pathways, ultimately exerting the compound’s biological effects .
類似化合物との比較
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Shares the benzo[d][1,3]dioxole core but lacks the tetrahydropyrazolo[1,5-a]pyridine group.
2-(benzo[d][1,3]dioxol-5-yl)piperidine: Contains a piperidine ring instead of the tetrahydropyrazolo[1,5-a]pyridine group
Uniqueness
The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzo[d][1,3]dioxole and tetrahydropyrazolo[1,5-a]pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(8-12-4-5-15-16(7-12)23-11-22-15)18-9-13-10-19-20-6-2-1-3-14(13)20/h4-5,7,10H,1-3,6,8-9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCCOMROZGPLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)
![5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2711946.png)
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2711950.png)

![3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine](/img/structure/B2711954.png)


![N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B2711958.png)

![(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2711961.png)
![(6-Methoxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2711964.png)

